6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine scaffold.
Introduction of the cyclopropyl and methyl groups: These groups are introduced through alkylation reactions using suitable alkylating agents.
Attachment of the pyrazolylphenyl moiety: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrazolylphenyl group to the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-1-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-CYCLOPROPYL-1-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within the cell. This compound is known to inhibit certain enzymes and signaling pathways, leading to alterations in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar in structure and also investigated for its biological activities.
Uniqueness
6-CYCLOPROPYL-1-METHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and pyrazolylphenyl groups contribute to its stability and potential interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H18N6O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-(4-pyrazol-1-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N6O/c1-25-19-17(12-22-25)16(11-18(24-19)13-3-4-13)20(27)23-14-5-7-15(8-6-14)26-10-2-9-21-26/h2,5-13H,3-4H2,1H3,(H,23,27) |
InChI Key |
KMQGWNTWHNDERB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
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